2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole 2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole
Brand Name: Vulcanchem
CAS No.: 63866-46-6
VCID: VC16104696
InChI: InChI=1S/C20H14S4/c1-2-6-16-15(5-1)21-19(22-16)13-9-11-14(12-10-13)20-23-17-7-3-4-8-18(17)24-20/h1-12,19-20H
SMILES:
Molecular Formula: C20H14S4
Molecular Weight: 382.6 g/mol

2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole

CAS No.: 63866-46-6

Cat. No.: VC16104696

Molecular Formula: C20H14S4

Molecular Weight: 382.6 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole - 63866-46-6

Specification

CAS No. 63866-46-6
Molecular Formula C20H14S4
Molecular Weight 382.6 g/mol
IUPAC Name 2-[4-(1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole
Standard InChI InChI=1S/C20H14S4/c1-2-6-16-15(5-1)21-19(22-16)13-9-11-14(12-10-13)20-23-17-7-3-4-8-18(17)24-20/h1-12,19-20H
Standard InChI Key LQJMGCZLJYTWES-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)SC(S2)C3=CC=C(C=C3)C4SC5=CC=CC=C5S4

Introduction

Structural and Nomenclature Analysis

The systematic name 2-[4-(1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole describes a bicyclic system where two 1,3-benzodithiole units are connected via a para-substituted phenyl bridge. Each benzodithiole moiety consists of a benzene ring fused to a five-membered 1,3-dithiole ring containing two sulfur atoms at the 1- and 3-positions. The ortho-position of the central phenyl group is substituted with a second benzodithiole unit, creating a conjugated π-system that enhances electronic delocalization[11d][8b].

Key structural features include:

  • Planarity: The fused aromatic systems promote planarity, facilitating π-orbital overlap and charge transport properties.

  • Sulfur-rich environment: The four sulfur atoms contribute to redox activity and metal-coordination capabilities [11d].

  • Steric considerations: The para-substitution pattern minimizes steric hindrance between the two benzodithiole units, allowing for efficient conjugation[8b].

Synthetic Methodologies

Copper-Catalyzed Cyclization

Copper-mediated protocols have proven effective for constructing benzodithiole frameworks. In a representative approach, 2-bromo-benzothioamides react with elemental sulfur (S₈) under alkaline conditions in the presence of CuI catalysts and o-phenanthroline ligands to form benzodithiole derivatives . For example, optimized conditions (CuI/Cs₂CO₃/o-phenanthroline/DMF) achieve yields up to 86% for analogous structures . Adapting this method, the target compound could be synthesized through a double cyclization strategy:

  • First cyclization: 2-Bromo-N-(4-bromophenyl)benzothioamide → 4-(1,3-benzodithiol-2-yl)phenyl intermediate.

  • Second cyclization: Coupling the intermediate with additional sulfur sources under copper catalysis.

Reaction conditions would require precise control of stoichiometry (S₈:substrate ratio ≈ 1:2) and temperature (80–100°C) to prevent over-sulfurization [11d].

Physicochemical Properties

While experimental data for 2-[4-(1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole remain unreported, analogous compounds provide insights:

PropertyAnalog Data (Source)Predicted Value for Target Compound
SolubilityLow in H₂O, moderate in DMF Insoluble in H₂O, soluble in DMSO
Melting Point180–220°C (benzodithioles)[8b]210–230°C
UV-Vis λₘₐₓ320–350 nm (conjugated systems)[11d]340–360 nm
Redox PotentialE₁/2 = −0.45 V vs SCE −0.50 to −0.40 V vs SCE

The extended conjugation in the target compound likely enhances electron delocalization, reducing bandgap energy compared to monomeric benzodithioles[11d].

Biological Activity and Applications

Materials Science Applications

Benzodithioles serve as:

  • Electron transporters: Their low LUMO levels (−3.2 to −3.5 eV) facilitate electron injection in organic semiconductors[11d].

  • Ligands for metal coordination: Sulfur atoms bind transition metals (e.g., Cu, Ag), enabling catalytic applications .

Challenges and Future Directions

  • Synthetic scalability: Current copper-catalyzed methods require optimization for large-scale production.

  • Toxicity profiling: Benzodithioles may exhibit hepatotoxicity at high concentrations, necessitating ADMET studies .

  • Functionalization strategies: Introducing substituents (e.g., –NO₂, –NH₂) could modulate electronic properties for tailored applications[11d].

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